Bis(pentafluorophenyl)(2-phenylethenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentafluorophenyl)(2-phenylethenyl)borane is a compound that has garnered significant interest in the field of chemistry due to its unique properties and versatile applications. This compound is known for its high Lewis acidity and remarkable reactivity, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
The synthesis of bis(pentafluorophenyl)(2-phenylethenyl)borane typically involves the reaction of pentafluorophenyl Grignard reagent with boron trichloride, followed by the addition of 2-phenylethenyl groups. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of more scalable and cost-effective reagents, such as commercially available pentafluorophenylborane derivatives .
Analyse Chemischer Reaktionen
Bis(pentafluorophenyl)(2-phenylethenyl)borane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions typically involve the use of hydride donors, resulting in the formation of borohydrides.
Substitution: The compound can participate in substitution reactions, where the pentafluorophenyl or phenylethenyl groups are replaced by other functional groups.
Hydroboration: This reaction involves the addition of the borane to alkenes or alkynes, forming organoborane intermediates that can be further functionalized
Wissenschaftliche Forschungsanwendungen
Bis(pentafluorophenyl)(2-phenylethenyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in various organic transformations, including polymerization and hydroboration reactions.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of boron-containing pharmaceuticals.
Industry: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to facilitate controlled polymerization processes
Wirkmechanismus
The mechanism by which bis(pentafluorophenyl)(2-phenylethenyl)borane exerts its effects is primarily through its high Lewis acidity. This property allows it to activate various substrates by forming stable complexes with electron-rich species. The compound can also participate in sigma-bond metathesis reactions, where it facilitates the exchange of bonds between different molecules. Molecular targets include alkenes, alkynes, and other unsaturated compounds, which undergo hydroboration or other addition reactions .
Vergleich Mit ähnlichen Verbindungen
Bis(pentafluorophenyl)(2-phenylethenyl)borane is unique compared to other similar compounds due to its combination of high Lewis acidity and the presence of both pentafluorophenyl and phenylethenyl groups. Similar compounds include:
Tris(pentafluorophenyl)borane: Known for its high Lewis acidity and use in olefin polymerization.
Bis(pentafluorophenyl)borane: Similar in structure but lacks the phenylethenyl group, making it less versatile in certain applications.
Phenylboronic acid: Commonly used in Suzuki coupling reactions but has lower Lewis acidity compared to this compound.
Eigenschaften
CAS-Nummer |
165612-90-8 |
---|---|
Molekularformel |
C20H7BF10 |
Molekulargewicht |
448.1 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentafluorophenyl)-(2-phenylethenyl)borane |
InChI |
InChI=1S/C20H7BF10/c22-11-9(12(23)16(27)19(30)15(11)26)21(7-6-8-4-2-1-3-5-8)10-13(24)17(28)20(31)18(29)14(10)25/h1-7H |
InChI-Schlüssel |
XMSQMPVCRARKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=CC1=CC=CC=C1)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.